molecular formula C21H20N4O2 B12356340 Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate

Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate

Cat. No.: B12356340
M. Wt: 360.4 g/mol
InChI Key: ANLBGJXXICJAAZ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrazolidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate typically involves multi-step organic reactionsThe final step often involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces piperidine derivatives .

Scientific Research Applications

Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate is unique due to its specific combination of pyrazolidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate

InChI

InChI=1S/C21H20N4O2/c1-27-21(26)15-7-5-14(6-8-15)19-12-16(9-11-23-19)17-13-24-25-20(17)18-4-2-3-10-22-18/h2-12,17,20,24-25H,13H2,1H3

InChI Key

ANLBGJXXICJAAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C3CNNC3C4=CC=CC=N4

Origin of Product

United States

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